Acide filicique ABA

Vue d'ensemble

Description

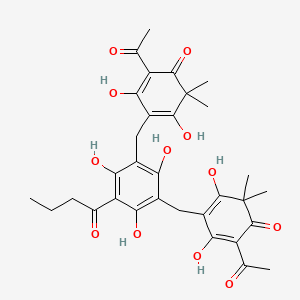

Filixic acid ABA is a natural compound isolated from the rhizomes of ferns, particularly from the genus Dryopteris. It is known for its inhibitory effects on the neuraminidase enzyme of the influenza virus H5N1, making it a potential candidate for antiviral research . The compound has a molecular formula of C32H36O12 and a molecular weight of 612.22 g/mol .

Applications De Recherche Scientifique

Filixic acid ABA has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of natural product chemistry and the development of synthetic analogs.

Biology: The compound’s inhibitory effects on neuraminidase make it a valuable tool in virology research, particularly in studying the influenza virus H5N1

Medicine: Filixic acid ABA’s potential antiviral properties are being explored for the development of new antiviral drugs.

Mécanisme D'action

Target of Action

Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails . These targets play a crucial role in the life cycle of their respective organisms, and inhibiting them can lead to significant effects.

Mode of Action

It is known to inhibit the neuraminidase of the influenza virus, which is a key enzyme in the life cycle of the virus . In the case of B. peregrina adult snails, Filixic acid ABA acts as a molluscicidal agent, leading to mortality .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the influenza virus by inhibiting neuraminidase . In the case of B.

Pharmacokinetics

A study on a related compound, dryocrassin abba, showed good microsomal stability, low herg inhibition, and low cyp450 inhibition . In vivo pharmacokinetic properties of dryocrassin ABBA showed a long half-life (5.5–12.6 h) and high plasma exposure (AUC 19.3–65 μg·h/mL) . While these results cannot be directly applied to Filixic acid ABA, they provide some insight into the potential pharmacokinetic properties of similar compounds.

Result of Action

Filixic acid ABA shows significant biological activity against its targets. It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . Additionally, it shows 100% mortality of B. peregrina adult snails at a concentration of 15 ppm .

Action Environment

The action of Filixic acid ABA can be influenced by various environmental factors. For instance, the compound’s efficacy as a molluscicidal agent may be affected by the presence of other substances in the environment . Similarly, the compound’s antiviral activity could be influenced by factors such as the viral load and the presence of other antiviral agents . .

Analyse Biochimique

Biochemical Properties

Filixic acid ABA interacts with neuraminidase, an enzyme of the influenza virus H5N1 . The nature of this interaction is inhibitory, with Filixic acid ABA reducing the activity of neuraminidase .

Cellular Effects

Filixic acid ABA has been shown to exhibit inhibitory effects on neuraminidase of influenza virus H5N1 . This suggests that Filixic acid ABA may influence cell function by interfering with the activity of this enzyme, potentially impacting cell signaling pathways, gene expression, and cellular metabolism related to viral infection.

Molecular Mechanism

It is known to inhibit the activity of neuraminidase, an enzyme of the influenza virus H5N1 . This suggests that Filixic acid ABA may bind to neuraminidase, preventing it from performing its normal function.

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of Filixic acid ABA in laboratory settings. It is known that Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 .

Metabolic Pathways

Given its inhibitory effects on neuraminidase, it may play a role in pathways related to viral infection and immune response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Filixic acid ABA can be synthesized through a series of chemical reactions involving the acetylation and hydroxylation of specific precursor molecules. The synthetic route typically involves the use of solvents such as methanol, dimethylsulfoxide, and acetone . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of filixic acid ABA involves the extraction and purification from the rhizomes of Dryopteris crassirhizoma. The process includes solid-phase extraction and chromatographic methods coupled with mass spectrometry to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Filixic acid ABA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its biological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the compound .

Major Products Formed:

Comparaison Avec Des Composés Similaires

Filixic acid ABA is part of a group of compounds known as phloroglucinols, which are isolated from ferns. Similar compounds include:

Filixic acid ABP: Another phloroglucinol with a similar structure but different biological activities.

Filixic acid ABB: Known for its moderate inhibitory activity on neuraminidase.

Filixic acid PBP: Found in Dryopteris sieboldii and Dryopteris filix-mas, with unique properties.

Flavaspidic acid BB: Isolated from Dryopteris abbreviata, known for its distinct chemical structure and bioactivity.

Propriétés

IUPAC Name |

2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSLYJLZKAMWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.